3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478518
InChI: InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
SMILES: CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide

CAS No.:

Cat. No.: VC13478518

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 3-bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide
Standard InChI InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m0/s1
Standard InChI Key LESSHHLLXFMGFL-QMMMGPOBSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N[C@@H](C)CO)Br
SMILES CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br

Introduction

3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide is an organic compound belonging to the benzamide class. It features a benzene ring substituted with a bromine atom, a hydroxypropan-2-yl group, and a methyl group at the para position relative to the amide linkage. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Synthesis and Production

The synthesis of 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide typically involves several key steps, including bromination and subsequent reactions involving hydroxypropan-2-yl derivatives. In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability during production.

Biological Activities and Applications

Research indicates that 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide possesses potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the hydroxy group enhances its ability to interact with biological targets, such as enzymes and receptors, potentially leading to inhibition or modulation of their activity.

Interaction Studies and Mechanism of Action

Interaction studies have demonstrated that 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide can effectively bind to specific molecular targets due to its functional groups. The hydroxy group allows for hydrogen bonding interactions, which may stabilize binding with enzymes or receptors, enhancing its potential efficacy as a drug candidate.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-4-methylbenzamide. For example:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N-(1-hydroxypropan-2-yl)-3-methylbenzamideSimilar structure with different substitution patternsMay exhibit different biological activities due to varying substituents
3-Bromo-N-(furan-2-ylmethyl)benzamideContains a furan moiety instead of hydroxypropan-2-ylPotentially different reactivity due to furan's electron-rich nature
3-Bromo-N-(1-hydroxybutan-2-yl)benzamideLonger hydroxyalkyl chain compared to propan-2-ylDifferences in solubility and binding affinity due to chain length

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